molecular formula C10H15NO2 B15306325 2-(2-Aminopropyl)-4-methoxyphenol

2-(2-Aminopropyl)-4-methoxyphenol

Cat. No.: B15306325
M. Wt: 181.23 g/mol
InChI Key: GPZMNNPIQBORLJ-UHFFFAOYSA-N
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Description

2-(2-Aminopropyl)-4-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group attached to a propyl chain and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-Aminopropyl)-4-methoxyphenol can be achieved through several synthetic routes. One common method involves the reaction of meta-methoxy bromobenzene with propylene oxide, followed by treatment with methane sulfonic acid, ammonia methanol, and hydrobromic acid . This multi-step reaction yields the desired product with a comprehensive yield of over 63%, making it suitable for industrial-scale production.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of protective groups and selective catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopropyl)-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted phenols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, substituted phenols, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Aminopropyl)-4-methoxyphenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an intermediate in drug synthesis.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Aminopropyl)-4-methoxyphenol involves its interaction with various molecular targets and pathways. It acts as an indirect sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals. This results in various physiological effects, including mydriasis (dilation of the pupil) and increased heart rate .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-(2-aminopropyl)-4-methoxyphenol

InChI

InChI=1S/C10H15NO2/c1-7(11)5-8-6-9(13-2)3-4-10(8)12/h3-4,6-7,12H,5,11H2,1-2H3

InChI Key

GPZMNNPIQBORLJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)O)N

Origin of Product

United States

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